(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Asymmetric Synthesis Chiral Building Block Stereochemistry

(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, also known as (S)-γ-hydroxymethyl-γ-butyrolactone or 2H-HBO, is a chiral five-membered lactone building block with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol. It is commercially available with high enantiomeric purity, typically ≥95% and with an enantiomeric excess (ee) of 98%.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 32780-06-6
Cat. No. B1333545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one
CAS32780-06-6
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1CO
InChIInChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m0/s1
InChIKeyNSISJFFVIMQBRN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 32780-06-6: (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one – A Versatile Chiral γ-Butyrolactone Synthon for Asymmetric Synthesis


(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, also known as (S)-γ-hydroxymethyl-γ-butyrolactone or 2H-HBO, is a chiral five-membered lactone building block with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It is commercially available with high enantiomeric purity, typically ≥95% and with an enantiomeric excess (ee) of 98% . This compound serves as a versatile chiral synthon, prized for its ability to introduce stereochemical information into complex molecules during the synthesis of natural products, pharmaceuticals, and other bioactive compounds .

Why a Simple γ-Butyrolactone or Racemic Mixture Cannot Substitute for (S)-γ-Hydroxymethyl-γ-butyrolactone (CAS 32780-06-6)


Generic substitution with unfunctionalized γ-butyrolactone (GBL), a racemic mixture of 5-hydroxymethyl-γ-butyrolactone, or the (R)-enantiomer fails because they lack the precise three-dimensional architecture required for asymmetric induction. The (S)-enantiomer's defined stereocenter at the 5-position is essential for the stereoselective construction of complex molecules [1]. Substituting with the (R)-enantiomer (CAS 52813-63-5) would lead to the opposite stereochemical outcome in downstream steps, potentially yielding an inactive or less potent diastereomer, as seen in the development of the 5-lipoxygenase inhibitor CMI-977, where only the (2S,5S) isomer showed optimal activity [1] [2]. Furthermore, the hydroxymethyl group provides a critical functional handle for further derivatization, which is absent in simpler lactones, limiting their utility as advanced intermediates [3]. Therefore, for applications requiring a specific stereochemical outcome, the correct enantiomer is not an option, but a necessity.

Quantitative Differentiation of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS 32780-06-6) as a Chiral Synthon


Enantiomeric Purity: A Critical Determinant for Asymmetric Synthesis Reproducibility

Commercially available (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is specified with an enantiomeric excess (ee) of 98% by GLC, ensuring a high degree of stereochemical fidelity . This level of optical purity is paramount for achieving reproducible and predictable stereochemical outcomes in multi-step asymmetric syntheses, where even small amounts of the enantiomeric impurity can lead to significant erosion of diastereomeric excess in downstream products [1].

Asymmetric Synthesis Chiral Building Block Stereochemistry

Specific Optical Rotation as a Quality Control Metric for Process Development

The specific optical rotation ([α]20/D) of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is +56° (c = 3 in chloroform), a well-defined and reproducible value . This contrasts with its (R)-enantiomer, which has an [α]20/D of -56° under identical conditions [1]. This property serves as a rapid and cost-effective in-process control (IPC) metric to verify identity and enantiomeric purity, which is especially valuable during scale-up and manufacturing where full GLC analysis may be less frequent [2].

Process Chemistry Quality Control Chiral Purity

Validated Utility in Kilogram-Scale cGMP Synthesis of a Clinical Candidate

Unlike many chiral building blocks whose utility is limited to milligram-scale academic studies, (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one has demonstrated its robustness and scalability. It was successfully employed as the starting material for a 2-kilogram scale synthesis of the enantiomerically pure 5-lipoxygenase inhibitor CMI-977 under cGMP conditions [1]. This contrasts with many alternative, less-proven chiral lactones that lack such a track record of reliable performance in an industrial pharmaceutical setting.

Process R&D Scale-up Pharmaceutical Synthesis

Direct Comparison of Isomers: (2S,5S) Configuration Essential for Optimal Biological Activity

In the development of CMI-977, a 5-lipoxygenase inhibitor, the (2S,5S) isomer, derived from this (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, was found to have the best biological activity among its four possible stereoisomers and was therefore selected for clinical development [1]. This direct head-to-head comparison of stereoisomers demonstrates that the specific configuration provided by this (S)-enantiomer is not merely a stereochemical formality but a direct driver of target potency and therapeutic viability.

Drug Discovery 5-Lipoxygenase Inhibitor Isomer Potency

Sustainable Synthesis Route from Bio-Renewable Levoglucosenone (Cyrene®)

A novel, solvent- and catalyst-free Baeyer-Villiger oxidation of levoglucosenone (derived from cellulose) using aqueous hydrogen peroxide provides a sustainable route to (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO) [1]. This 'green' synthesis pathway offers a distinct advantage over alternative methods that may rely on petrochemical feedstocks or hazardous reagents. While other chiral lactones may be accessible via similar green routes, this specific transformation is highly optimized and yields the target compound as a key platform for further valorization, including the synthesis of bio-based polymers [2].

Green Chemistry Bio-based Building Blocks Sustainable Synthesis

High-Value Application Scenarios for (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS 32780-06-6)


Stereospecific Synthesis of Anti-HIV Nucleoside Analogs (e.g., β-F-ddA)

This compound is a critical chiral synthon for constructing the carbohydrate-like moiety of anti-HIV nucleoside analogs, such as β-F-ddA . Its (S)-configuration is essential for achieving the required stereochemistry in the final active pharmaceutical ingredient. The synthesis involves a highly syn-stereoselective fluorination of a hydroxy lactone intermediate derived from this compound, a step where the chirality of the starting material directly dictates the stereochemical outcome . This application is a primary driver for procurement in medicinal chemistry and antiviral research programs .

Kilogram-Scale Manufacturing of Clinical Candidates (e.g., CMI-977)

Its utility has been validated at a 2-kilogram scale in the cGMP synthesis of CMI-977, a potent and enantiomerically pure 5-lipoxygenase inhibitor for treating chronic asthma . The robust synthetic route from this chiral lactone and its performance at scale make it a preferred building block for process R&D and manufacturing groups within the pharmaceutical industry .

Synthesis of LDL Cholesterol-Lowering Mevinic Acid Analogs

The compound serves as a chiral synthon for the synthesis of mevinic acids and their analogs, a class of compounds known for their LDL cholesterol-lowering activity . This application is relevant for medicinal chemists exploring new cardiovascular therapeutics. The stereocenter in the γ-lactone is crucial for mimicking the natural product's configuration .

Synthesis of Bio-Based Polymers and Renewable Acrylate Monomers

Due to its accessibility from bio-renewable sources like levoglucosenone (Cyrene®), (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is being investigated as a precursor for novel bio-based polymers and acrylate monomers (e.g., HBO-m) . This application aligns with the growing demand for sustainable and renewable materials in polymer science and materials chemistry .

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